molecular formula C23H17N3O6 B2489157 (E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate CAS No. 341927-92-2

(E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate

Cat. No.: B2489157
CAS No.: 341927-92-2
M. Wt: 431.404
InChI Key: LJOIYTHXEFUDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 4-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate is a useful research compound. Its molecular formula is C23H17N3O6 and its molecular weight is 431.404. The purity is usually 95%.
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Scientific Research Applications

Potential Antifertility Agents

This compound has been studied for its potential as an antifertility agent. Research indicates that certain diaryl ethylene derivatives exhibit estrogenic and/or estrogen antagonist activities. These compounds have shown efficacy in providing complete protection against pregnancy in animal models at specific dosages (Crenshaw et al., 1971).

Nitric Oxide-Related Applications

Another area of research involves the study of compounds that spontaneously release nitric oxide (NO) in solution. A specific compound was synthesized aiming for a longer duration of effects compared to its predecessors. The compound, though releasing NO more slowly in solution, demonstrated prolonged hypotensive effects in vivo, suggesting potential applications in studying NO's in vivo actions (Kita et al., 1995).

Protease-Activated Receptor 2 Agonists

Research has also identified novel small-molecule protease-activated receptor 2 agonists. These compounds have been demonstrated to activate specific signaling pathways, showing promise in probing physiological functions and potentially contributing to the development of therapeutic agents (Gardell et al., 2008).

Properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-2-31-23(28)15-7-9-17(10-8-15)25-22(27)16(14-24)13-18-11-12-21(32-18)19-5-3-4-6-20(19)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOIYTHXEFUDHR-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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